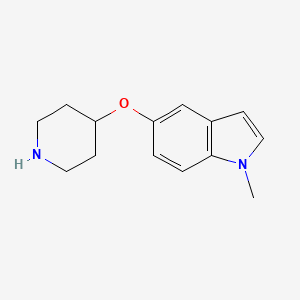
1-methyl-5-(4-piperidinyloxy)-1H-Indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(piperidin-4-yloxy)-1H-indole is a synthetic organic compound with a complex structure It is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a piperidin-4-yloxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(piperidin-4-yloxy)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the indole ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be attached to the 5-position of the indole ring through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with piperidin-4-ol in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of 1-methyl-5-(piperidin-4-yloxy)-1H-indole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-5-(piperidin-4-yloxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yloxy group, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
1-methyl-5-(piperidin-4-yloxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(piperidin-4-yloxy)-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-indole: Lacks the piperidin-4-yloxy group, making it less complex and potentially less versatile in certain applications.
5-(piperidin-4-yloxy)-1H-indole: Lacks the methyl group at the nitrogen atom, which may affect its chemical reactivity and biological activity.
Uniqueness
1-methyl-5-(piperidin-4-yloxy)-1H-indole is unique due to the presence of both the methyl group and the piperidin-4-yloxy group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler indole derivatives.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
1-methyl-5-piperidin-4-yloxyindole |
InChI |
InChI=1S/C14H18N2O/c1-16-9-6-11-10-13(2-3-14(11)16)17-12-4-7-15-8-5-12/h2-3,6,9-10,12,15H,4-5,7-8H2,1H3 |
Clé InChI |
DURDAPZXYNAOHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)OC3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


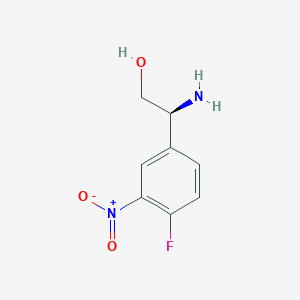
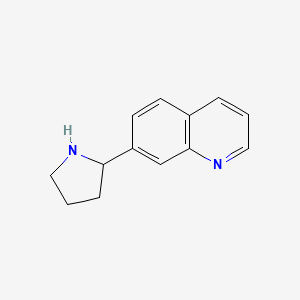

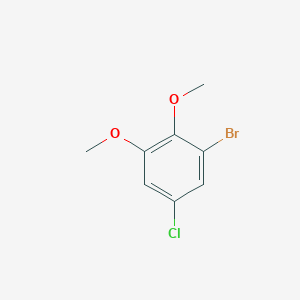


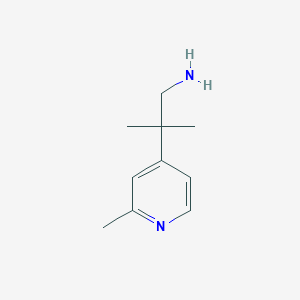


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
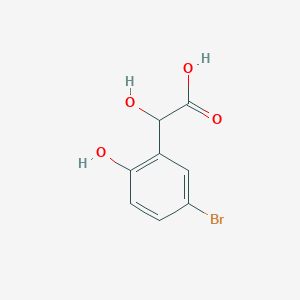
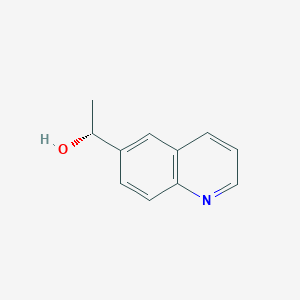
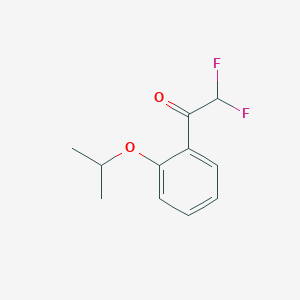
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
